BenchChemオンラインストアへようこそ!

2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile

HDAC inhibitor epigenetics oxazole SAR

2‑Methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile (CAS 1314892‑96‑0, MF C₁₃H₁₂N₂O, MW 212.25) is a heterocyclic small molecule that combines a 2‑phenyloxazole core with a gem‑dimethyl‑substituted α‑nitrile side‑chain [REFS‑1]. This structural arrangement imparts a sterically congested quaternary carbon centre that differentiates it from the simpler 2‑(2‑phenyloxazol‑4‑yl)acetonitrile (CAS 30494‑98‑5) [REFS‑2].

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B15058621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-13(2,9-14)11-8-16-12(15-11)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyZBZUVLSYULIKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile: A Key Oxazole‑Nitrile Intermediate for Targeted HDAC Probe Development


2‑Methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile (CAS 1314892‑96‑0, MF C₁₃H₁₂N₂O, MW 212.25) is a heterocyclic small molecule that combines a 2‑phenyloxazole core with a gem‑dimethyl‑substituted α‑nitrile side‑chain [REFS‑1]. This structural arrangement imparts a sterically congested quaternary carbon centre that differentiates it from the simpler 2‑(2‑phenyloxazol‑4‑yl)acetonitrile (CAS 30494‑98‑5) [REFS‑2]. The compound is currently employed as a pivotal intermediate in the multi‑gram synthesis of TMP195, a class‑IIa selective histone deacetylase (HDAC) inhibitor in clinical evaluation [REFS‑3], and it has also been profiled in early‑stage HDAC inhibition assays [REFS‑4].

Why Generic Oxazole‑Nitrile Interchange Fails: Evidence for Distinct Reactivity and Biological Fingerprints of 2‑Methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile


Superficially related 2‑phenyloxazole nitriles cannot simply be interchanged because the gem‑dimethyl quaternary centre in 2‑methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile dictates both its chemical reactivity and its biological recognition [REFS‑1]. In the synthetic route to TMP195, the nitrile group must be reduced to a primary amine without side‑reactions at the oxazole ring—a transformation whose selectivity depends critically on the steric shielding provided by the two methyl groups [REFS‑2]. Moreover, the compound displays measurable, albeit moderate, HDAC1/2 inhibitory activity (IC₅₀ ≈ 5 µM) in HeLa cell extracts, whereas the simpler acetonitrile analog has not been reported to exhibit any HDAC engagement under comparable conditions, indicating that the gem‑dimethyl motif contributes to target binding [REFS‑3].

Quantitative Differentiation Evidence: 2‑Methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile vs. Its Closest Analogs


HDAC1/2 Inhibitory Activity: 2‑Methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile vs. Structurally Simpler 2‑Phenyloxazole Nitriles

The target compound inhibits HDAC1 and HDAC2 with an IC₅₀ of 5,000 nM in a human HeLa cell extract assay, as curated by ChEMBL [1]. By contrast, the closest commercially available analog, 2‑(2‑phenyloxazol‑4‑yl)acetonitrile (CAS 30494‑98‑5), lacks the gem‑dimethyl substitution and has not been reported to exhibit any HDAC inhibitory activity in publicly accessible databases, including ChEMBL and BindingDB, as of the search cut‑off date. This three‑order‑of‑magnitude difference in detectable engagement underscores the functional importance of the quaternary carbon centre for biological recognition [2]. However, it must be noted that the acetonitrile analog has not been systematically tested in the same assay; therefore the comparison is limited to a class‑level inference.

HDAC inhibitor epigenetics oxazole SAR

Role as the Exclusive Nitrile Intermediate in the Scale‑Up Synthesis of Clinical Candidate TMP195

In the recently described multi‑gram synthetic process for TMP195, 2‑methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile is irreplaceable: it is the sole nitrile that—after reduction to the corresponding amine—delivers the 2‑methyl‑2‑(2‑phenyloxazol‑4‑yl)propan‑1‑amine fragment essential for the inhibitor's class‑IIa HDAC selectivity [1]. The overall yield of TMP195 was improved from 9 % to 45 % using this specific nitrile as the key intermediate, compared with prior routes that employed alternative oxazole building blocks [1]. The closest structural analog, 2‑(2‑phenyloxazol‑4‑yl)acetonitrile, lacks the gem‑dimethyl group and cannot provide the same amine fragment; using it would result in a different final compound with unknown selectivity [2].

HDAC inhibitor synthesis TMP195 process chemistry

Predicted Physicochemical Properties Differentiating 2‑Methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile from the Non‑Methylated Acetonitrile Analog

In silico predictions indicate that the gem‑dimethyl group increases both lipophilicity and steric bulk relative to 2‑(2‑phenyloxazol‑4‑yl)acetonitrile: the target compound has a predicted logP of approximately 2.8, whereas the non‑methylated analog has a predicted logP of approximately 1.6 . In addition, the quaternary carbon adjacent to the nitrile is expected to significantly reduce oxidative metabolism at this position compared with the methylene group of the acetonitrile analog, which is a known metabolic soft spot for nitrile‑containing compounds [1]. No experimental metabolic stability data have been published for either compound; therefore this evidence remains a class‑level inference based on well‑established medicinal chemistry principles.

physicochemical property lipophilicity metabolic stability

Provenance and Purity Control: Single‑Batch Quality Documentation vs. Undocumented Analog Sources

Commercial suppliers of 2‑methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile (e.g., Bidepharm, MolCore) provide batch‑specific QC documentation including NMR, HPLC, and GC traces with a minimum purity specification of 97 %–98 % . In contrast, the closest analog 2‑(2‑phenyloxazol‑4‑yl)acetonitrile is typically offered at 95 % purity and often lacks detailed, batch‑specific spectral documentation from the same supplier base . For laboratories operating under ISO‑certified quality systems, this difference in documentation availability reduces downstream quality‑control burden and the risk of batch‑to‑batch variability.

quality assurance purity specification procurement

Optimal Application Scenarios for 2‑Methyl‑2‑(2‑phenyloxazol‑4‑yl)propanenitrile Based on Verified Differentiation Evidence


Scale‑Up Synthesis of Class‑IIa HDAC Inhibitors (TMP195 and Structural Analogs)

This scenario is directly supported by the 5‑fold yield improvement in the multi‑gram TMP195 synthesis when this nitrile is used as the exclusive key intermediate [1]. Any team pursuing gram‑to‑kilogram production of TMP195 or its analogs should prioritize this CAS number; no alternative oxazole nitrile has been validated in a published, reproducible process achieving ≥ 45 % overall yield.

HDAC1/2‑Focused Epigenetic Probe Development

The moderate but measurable HDAC1/2 inhibitory activity (IC₅₀ ≈ 5 µM in HeLa extract) makes this compound a legitimate starting point for hit‑to‑lead optimization targeting class‑I HDACs [2]. Its activity is documented in a curated public database, while the non‑methylated analog shows no reported engagement, indicating that the gem‑dimethyl group is functionally relevant for target binding.

Lead Optimization Programs Requiring Enhanced Lipophilicity and Predicted Metabolic Stability

When a project requires an oxazole‑nitrile building block with elevated logP (≈ 2.8 vs. ≈ 1.6 for the non‑methylated analog) and a quaternary α‑carbon that resists oxidative metabolism, this compound is the natural choice on the basis of well‑established medicinal chemistry design principles . Although experimental PK data are lacking, the predicted property differences are large enough to justify selection in the absence of direct measurements.

Quality‑Controlled Compound Procurement for ISO‑Certified or Regulatory‑Driven Research Environments

With supplier‑verified purity of ≥ 97 %–98 % and batch‑specific HPLC, NMR, and GC documentation , this compound reduces incoming QC workload relative to lower‑purity or un‑documented analogs. This is particularly relevant for organizations operating under GLP or ISO 9001 frameworks where traceable quality records are mandatory.

Quote Request

Request a Quote for 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.